molecular formula C7H4ClF3N4 B1270080 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 338773-34-5

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No. B1270080
CAS RN: 338773-34-5
M. Wt: 236.58 g/mol
InChI Key: JHQIYEMMSHATPF-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a useful reagent for biological study of fragment screening of N-Acetylmannosamine kinase .


Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine. The pH is regulated to 6 and impurities are removed. The next step involves the addition of chlorobenzene and trifluoroacetic anhydride. The mixture is heated, methanesulfonic acid is added, and trifluoroacetic acid is distilled out. The mixture is then allowed to react and undergoes reduced pressure concentration until the solution is dried. The pH is regulated to 12 and organic phases are separated out. Impurities are removed to obtain the final product .


Molecular Structure Analysis

The molecular structure of similar compounds can be represented by the InChI code . For example, the InChI code for a similar compound, N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo pyridin-3-yl)methanamine dihydrochloride, is 1S/C9H13F3N4.2ClH/c1-13-5-7-14-15-8-6 (9 (10,11)12)3-2-4-16 (7)8;;/h6,13H,2-5H2,1H3;2*1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nucleophilic reactions, heating, refluxing, distilling, and reduced pressure concentration .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 221.57 and a boiling point of 191 .

Scientific Research Applications

Anti-Cancer Studies

The compound has been used in the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . These derivatives have been effectively screened for their anti-cancer properties . For instance, compound RB7 showed remarkable anti-cancer activity on HT-29 colon cancer cell lines .

Antiproliferative Action

The synthesized compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) . The IC 50 range was estimated at 6.587 to 11.10 µM .

Apoptotic Pathway Activation

It was discovered that compound RB7 induced the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2 . This led to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Synthesis of Derivatives

The compound is used in the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . The synthesis involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .

Pharmaceutical Intermediate

The compound is a key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus . It is used as a pharmaceutical intermediate in the synthesis of sitagliptin .

Industrial Production

The synthesis method of the compound is simple, does not produce a large quantity of byproducts, and is favorable for industrial production . The starting raw materials are readily available, making it a good candidate for large-scale production .

Safety and Hazards

Safety information for similar compounds includes warnings to avoid ingestion, inhalation, and contact with eyes, skin, or clothing. It is recommended to wash thoroughly after handling .

Future Directions

The future directions for this compound could involve further studies on its biological applications, particularly in the field of fragment screening of N-Acetylmannosamine kinase . Additionally, improvements in the synthesis process could also be explored .

properties

IUPAC Name

8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c8-4-1-3(7(9,10)11)2-15-5(4)13-14-6(15)12/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQIYEMMSHATPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362981
Record name 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

CAS RN

338773-34-5
Record name 8-Chloro-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338773-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
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8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
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8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
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8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Reactant of Route 6
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

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